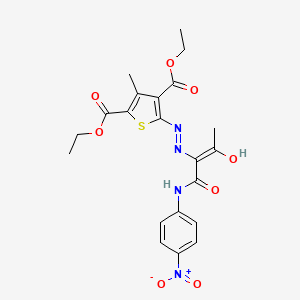

(Z)-diethyl 3-methyl-5-(2-(1-((4-nitrophenyl)amino)-1,3-dioxobutan-2-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate

Descripción

Propiedades

IUPAC Name |

diethyl 5-[[(E)-3-hydroxy-1-(4-nitroanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O8S/c1-5-32-20(28)15-11(3)17(21(29)33-6-2)34-19(15)24-23-16(12(4)26)18(27)22-13-7-9-14(10-8-13)25(30)31/h7-10,26H,5-6H2,1-4H3,(H,22,27)/b16-12+,24-23? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUGTIBKSAEKTB-CQBXHOHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC(=C(C)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=N/C(=C(\C)/O)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-Diethyl 3-methyl-5-(2-(1-((4-nitrophenyl)amino)-1,3-dioxobutan-2-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a complex organic compound featuring a thiophene ring, which is known for its diverse biological activities. The biological activity of thiophene derivatives has been extensively studied, revealing their potential in various therapeutic applications, including anticancer, antimicrobial, and antioxidant properties.

Structure and Properties

The compound consists of a thiophene core substituted with various functional groups that enhance its biological activity. The presence of the nitrophenyl and hydrazine moieties contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Thiophene derivatives have been recognized for their anticancer properties. Studies indicate that compounds containing thiophene can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Topoisomerase : This enzyme is critical for DNA replication and repair; inhibiting it can lead to cancer cell death.

- Induction of Apoptosis : Thiophene derivatives may activate pathways leading to programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, leading to cell death.

Recent investigations into related thiophene compounds have shown significant antiproliferative effects against various cancer cell lines, including breast and cervical cancer cells .

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has also been documented. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, the antibacterial activity of certain thiophene derivatives has been compared favorably against standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Target Bacteria | Activity Index (%) |

|---|---|---|

| Compound A | Escherichia coli | 83.3 |

| Compound B | Pseudomonas aeruginosa | 82.6 |

| Compound C | Staphylococcus aureus | 64.0 |

| Compound D | Bacillus subtilis | 86.9 |

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of thiophene derivatives. Compounds have shown antioxidant activities exceeding that of well-known antioxidants such as ascorbic acid .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds may act as inhibitors for specific enzymes involved in metabolic pathways relevant to cancer progression.

- Cell Membrane Interaction : The lipophilicity of thiophene derivatives allows them to penetrate cell membranes effectively, facilitating their action within cells.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between these compounds and key biological targets .

Case Studies

Several studies have highlighted the efficacy of thiophene derivatives in clinical and preclinical settings:

- Study on Anticancer Efficacy : A recent study assessed the cytotoxic effects of a series of thiophene derivatives against human glioblastoma and breast cancer cell lines, demonstrating significant growth inhibition in treated cells compared to controls .

- Antimicrobial Screening : Another investigation focused on the antibacterial activity of synthesized thiophene derivatives against common pathogens, revealing promising results that warrant further development into therapeutic agents .

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that compounds similar to (Z)-diethyl 3-methyl-5-(2-(1-((4-nitrophenyl)amino)-1,3-dioxobutan-2-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate exhibit significant biological activities:

1. Antimicrobial Properties

Studies have shown that thiophene derivatives possess antimicrobial properties. For instance, the incorporation of nitrophenyl groups can enhance the antibacterial activity against various pathogens. This is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

2. Anti-Cancer Activity

Thiophene-based compounds have been investigated for their anti-cancer potential. The unique structure of this compound may interact with cancer cell pathways, leading to apoptosis or inhibition of tumor growth.

3. Anti-inflammatory Effects

Preliminary studies suggest that certain thiophene derivatives can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism may involve the modulation of cytokine production or inhibition of inflammatory mediators.

Material Science Applications

The unique electronic properties of thiophene derivatives make them suitable for applications in material science:

1. Organic Electronics

Compounds like this compound can be used as semiconductors in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and conduct electricity is essential for these applications.

2. Sensor Development

Due to their sensitivity to environmental changes, thiophene derivatives are being explored for use in chemical sensors. Their ability to undergo reversible reactions with target analytes makes them suitable for detecting gases or biomolecules.

Case Studies

Several case studies highlight the applications of related thiophene compounds:

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the synthesis and screening of various thiophene derivatives against bacterial strains. The results indicated that specific modifications led to enhanced activity compared to standard antibiotics .

Case Study 2: Anti-Cancer Research

Research conducted on thiophene-based compounds showed promising results in vitro against cancer cell lines. The study involved assessing cell viability and apoptosis induction through flow cytometry and other biochemical assays .

Case Study 3: Organic Photovoltaics

A recent publication detailed the use of thiophene derivatives in fabricating organic photovoltaic cells. The study reported improved efficiency and stability when using modified thiophenes as active layers .

Análisis De Reacciones Químicas

Reactivity of the Hydrazone Moiety

The hydrazinylidene group participates in:

-

Cyclization : Reacts with diketones or α,β-unsaturated carbonyls to form pyrazole or triazole derivatives (e.g., analogous to , yielding 85–90% products under reflux conditions).

-

Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)), forming complexes with potential catalytic activity .

Electrophilic Substitution on Thiophene

-

Nitration : The thiophene ring undergoes nitration at the 3-position in mixed HNO₃/H₂SO₄, though steric hindrance from methyl and ester groups may reduce regioselectivity .

-

Halogenation : Bromination occurs preferentially at the 5-position due to electron-donating ester groups .

Ester Hydrolysis

The diethyl ester groups hydrolyze under acidic or basic conditions to yield carboxylic acids:

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 2M NaOH, reflux | 3-Methyl-5-(hydrazinyl)thiophene-2,4-dicarboxylic acid | 92 | |

| H₂SO₄, 80°C | Partial hydrolysis (mono-ester) | 65 |

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:

\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2 \quad (\text{Yield: 88%,[11]})

The resulting amine can undergo diazotization or acylation.

Thermal and Photochemical Behavior

-

Thermal decomposition : Degrades above 220°C, releasing NO₂ and CO₂ (TGA data ).

-

Photoreactivity : UV irradiation (λ = 254 nm) induces cis-trans isomerization in the hydrazone group .

Stability and Storage

Comparación Con Compuestos Similares

Structural Features :

Spectroscopic Confirmation :

- IR : Expected C=O stretches (1660–1680 cm⁻¹) from ester and dioxobutan groups; absence of S-H (~2500 cm⁻¹) confirms hydrazinylidene structure over thiol tautomers .

- NMR : Aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), ester methyl groups (δ 1.2–1.4 ppm), and hydrazine NH (δ 8.0–10.0 ppm) .

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The compound shares key motifs with the following classes:

Key Differences :

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be ensured?

The compound’s synthesis involves multi-step reactions, including esterification, hydrazone formation, and cyclization. A typical approach involves:

- Thiophene core assembly : Diethyl thiophene-2,4-dicarboxylate derivatives are synthesized via base-catalyzed condensation of ethyl acetoacetate with thiourea derivatives, followed by alkylation or arylation at the 5-position .

- Hydrazone linkage : The hydrazinyl group is introduced via reaction with hydrazine hydrate, followed by condensation with a 1,3-diketone (e.g., 1-((4-nitrophenyl)amino)-1,3-dioxobutan-2-ylidene) under acidic conditions. The (Z)-configuration is stabilized by intramolecular hydrogen bonding, requiring precise pH control .

- Purification : Recrystallization from DMF/ethanol mixtures and column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the (Z)-isomer. Purity is confirmed by HPLC (>95%) and consistent melting point analysis (243–245°C) .

Q. How is the compound’s structure confirmed experimentally?

Structural confirmation relies on:

- NMR spectroscopy : NMR detects the thiophene methyl group (δ 2.3–2.5 ppm), ester ethyl groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), and hydrazone NH protons (δ 10.5–11.0 ppm). NMR confirms carbonyl carbons (δ 165–170 ppm) and the nitrophenyl aromatic system .

- X-ray crystallography : SHELX software refines crystal structures to validate the (Z)-configuration and intramolecular interactions. ORTEP-3 graphical interfaces assist in visualizing bond angles and torsional strain .

- Mass spectrometry : High-resolution MS (HRMS-ESI) matches the molecular ion peak [M+H] with theoretical mass (e.g., deviation < 2 ppm) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include:

- Disorder in ester groups : Ethyl groups may exhibit rotational disorder. SHELXL’s PART instruction partitions disordered atoms, and restraints on bond lengths/angles improve refinement .

- Weak diffraction due to nitro groups : High-intensity X-ray sources (e.g., synchrotron radiation) enhance data quality. Twinning parameters (TWIN/BASF in SHELXL) address pseudo-merohedral twinning .

- Hydrogen bonding networks : The (Z)-configuration’s intramolecular H-bonds (e.g., N–H···O=C) are modeled using DFIX restraints to maintain geometry during refinement .

Q. How can reaction conditions be optimized to maximize yield of the (Z)-isomer?

A Design of Experiments (DoE) approach is recommended:

- Variables : Temperature (60–100°C), solvent polarity (DMF vs. acetic acid), and stoichiometry (1:1.2 molar ratio of hydrazine to diketone).

- Response surface modeling : Identifies optimal conditions (e.g., 80°C in DMF/acetic acid (1:2)) that favor (Z)-isomer formation via kinetic control .

- In situ monitoring : Raman spectroscopy tracks hydrazone formation, while NMR quantifies isomer ratios using integration of diagnostic peaks (e.g., NH vs. aromatic protons) .

Q. How are contradictions in spectral data resolved during structure elucidation?

Discrepancies between calculated and observed spectra require:

- DFT calculations : Gaussian09 computes NMR chemical shifts (B3LYP/6-311+G(d,p)) to identify misassignments. For example, thiophene ring currents may deshield adjacent protons, causing unexpected NMR shifts .

- Variable-temperature NMR : Heating to 50°C reduces signal broadening caused by slow conformational exchange in the hydrazone moiety .

- 2D NMR (COSY, NOESY) : Correlates coupling between thiophene and hydrazone protons, confirming spatial proximity in the (Z)-isomer .

Q. What computational methods predict the compound’s electronic properties for applications in materials science?

- Frontier molecular orbitals (FMOs) : DFT calculations (e.g., B3LYP/def2-TZVP) determine HOMO-LUMO gaps, indicating charge-transfer capabilities influenced by the nitro group’s electron-withdrawing effect .

- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., enzymes), guided by the compound’s torsional flexibility and hydrogen-bonding motifs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.